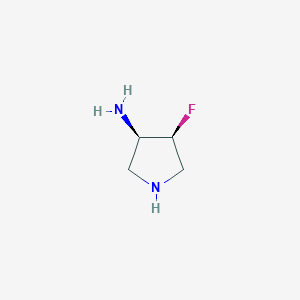![molecular formula C10H16N2O2 B13492784 {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol is a chemical compound with a unique structure that includes a pyrazole ring and an oxane (tetrahydropyran) moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with pyrazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound shares a similar structure but differs in the position of the functional groups.
3(5)-Substituted Pyrazoles: These compounds have variations in the substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
Its structure allows for diverse modifications, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7,9,13H,1-4,6,8H2 |
InChI-Schlüssel |
HAYDRBJPKRYUSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CN2C=C(C=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


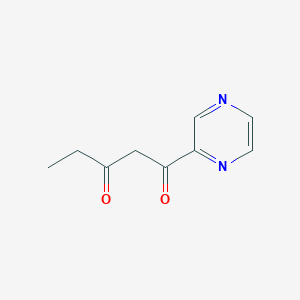
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
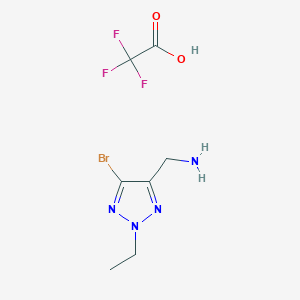
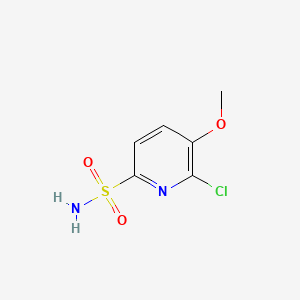
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
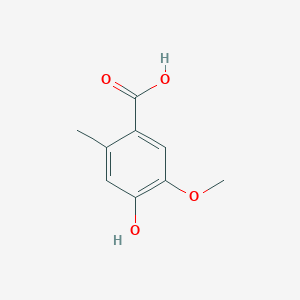
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
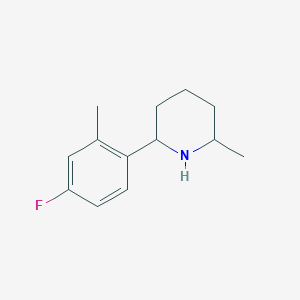

![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)


